![molecular formula C14H21BrN2 B5647849 N-(2-bromobenzyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B5647849.png)
N-(2-bromobenzyl)-N,1-dimethyl-4-piperidinamine
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Overview
Description
Synthesis Analysis
The synthesis of similar bromodimethoxy benzyl piperazines, including designer benzylpiperazine derivatives, involves analytical evaluations using techniques like GC-MS and FT-IR. These methods have shown that while mass spectrometry provides some differentiation between regioisomeric compounds, it's not conclusive for specific identification. Attenuated total reflection infrared spectroscopy (ATR-FTIR), however, offers direct confirmatory data for distinguishing between such isomers (Abdel-Hay, Deruiter, & Clark, 2014).
Molecular Structure Analysis
Investigations into the crystallographic and theoretical exploration of weak hydrogen bonds in arylmethyl piperidine derivatives provide insights into molecular conformations. X-ray analysis reveals striking differences in the molecular structures of compounds, which are further elucidated through Hirshfeld surface analysis and 2D fingerprint plots. These studies highlight the impact of various substituents on intermolecular interactions and the energetics of dimers observed in crystal structures (Al-Mutairi et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are often characterized by their interactions and transformations. For instance, the preparation and characterization of specific N-allyl-N-(piperidin-4-yl)benzamide derivatives involve reactions like elimination, reduction, and bromination. These processes yield novel compounds with potential bioactive properties, as confirmed by NMR, MS, and other analytical techniques (Bi, 2014).
Physical Properties Analysis
Physical properties, including the phase of matter, melting points, solubility, and spectral data, are crucial for understanding the behavior of chemical compounds. For the compounds , detailed physical characterization is achieved through methods like NMR spectroscopy, mass spectrometry, and IR spectroscopy. These techniques provide valuable data on the molecular and electronic structure of the compounds, facilitating their identification and analysis (Dziełak et al., 2018).
Chemical Properties Analysis
Chemical properties are determined by the compound's reactivity with other chemicals, stability under various conditions, and mechanisms of reaction. Studies on similar compounds, such as the synthesis and structural activity relationships of potential anticonvulsants based on piperidinecarboxylic acid derivatives, offer insights into their chemical behavior. These investigations reveal how modifications to the molecular structure can impact biological activity and receptor affinity, demonstrating the intricate relationship between chemical structure and properties (Ho, Crider, & Stables, 2001).
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-16-9-7-13(8-10-16)17(2)11-12-5-3-4-6-14(12)15/h3-6,13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXLKZUGITOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
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